3-(3-Chloro-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
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Overview
Description
3-(3-Chloro-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is an organic compound that belongs to the class of isoxazole carboxylic acids. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-chloro-2-fluoroaniline with ethyl acetoacetate in the presence of a base can lead to the formation of the isoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
3-(3-Chloro-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid has several applications in scientific research:
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Properties
Molecular Formula |
C11H7ClFNO3 |
---|---|
Molecular Weight |
255.63 g/mol |
IUPAC Name |
3-(3-chloro-2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H7ClFNO3/c1-5-8(11(15)16)10(14-17-5)6-3-2-4-7(12)9(6)13/h2-4H,1H3,(H,15,16) |
InChI Key |
RURIHRGWZUTCDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C(=CC=C2)Cl)F)C(=O)O |
Origin of Product |
United States |
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